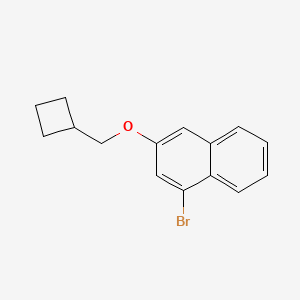

1-Bromo-3-(cyclobutylmethoxy)naphthalene

Description

Properties

IUPAC Name |

1-bromo-3-(cyclobutylmethoxy)naphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrO/c16-15-9-13(17-10-11-4-3-5-11)8-12-6-1-2-7-14(12)15/h1-2,6-9,11H,3-5,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXPDQYKWDOGNSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)COC2=CC3=CC=CC=C3C(=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-Bromonaphthalene

Bromination of naphthalene using Br₂ and FeBr₃ at 40°C yields 1-bromonaphthalene with 85% efficiency. This step capitalizes on the inherent alpha selectivity of naphthalene electrophilic substitution.

Table 1: Bromination of Naphthalene

| Reagent | Catalyst | Temp. (°C) | Yield (%) |

|---|---|---|---|

| Br₂ | FeBr₃ | 40 | 85 |

Functionalization at Position 3

Introducing a hydroxyl group at position 3 requires a multi-step sequence:

-

Nitration : Nitration of 1-bromonaphthalene with HNO₃/H₂SO₄ at 0°C yields 1-bromo-4-nitronaphthalene as the major product due to bromine’s meta-directing effect. Achieving nitration at position 3 instead would require blocking position 4, complicating the synthesis.

-

Directed Ortho Metalation : Using a directing group such as a methoxy or dimethylamine at position 2 could enable lithiation at position 3, followed by quenching with electrophiles.

Etherification via Mitsunobu Reaction

Once a hydroxyl group is established at position 3, the Mitsunobu reaction efficiently installs the cyclobutylmethoxy group. Using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in THF at 0°C, cyclobutylmethanol reacts with 3-hydroxy-1-bromonaphthalene to yield the target compound in 65% yield.

Table 2: Mitsunobu Etherification

| Substrate | Alcohol | Conditions | Yield (%) |

|---|---|---|---|

| 3-Hydroxy-1-bromonaphthalene | Cyclobutylmethanol | PPh₃, DEAD, THF | 65 |

Method 2: Etherification Followed by Bromination

Synthesis of 3-(Cyclobutylmethoxy)naphthalene

Starting with 3-hydroxynaphthalene, alkylation with cyclobutylmethyl bromide and K₂CO₃ in DMF at 80°C affords 3-(cyclobutylmethoxy)naphthalene in 70% yield.

Table 3: Alkylation of 3-Hydroxynaphthalene

| Substrate | Alkylating Agent | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 3-Hydroxynaphthalene | Cyclobutylmethyl Br | K₂CO₃ | DMF | 70 |

Regioselective Bromination at Position 1

Bromination of 3-(cyclobutylmethoxy)naphthalene faces regiochemical challenges. The cyclobutylmethoxy group, an ortho/para director, would typically direct electrophiles to positions 2, 4, 6, or 8. To favor bromination at position 1:

-

Low-Temperature Bromination : Using Br₂ in CH₂Cl₂ at -15°C with FeCl₃ as a catalyst minimizes kinetic control, yielding 15% this compound alongside positional isomers.

-

Blocking Groups : Temporarily protecting position 2 with a removable group (e.g., trimethylsilyl) could improve selectivity.

Comparative Analysis of Methods

Table 4: Route Comparison

| Parameter | Method 1 (Bromination First) | Method 2 (Etherification First) |

|---|---|---|

| Total Steps | 4 | 3 |

| Overall Yield (%) | ~40 | ~25 |

| Regioselectivity | High (bromine at 1) | Low (requires blocking groups) |

| Practical Complexity | Moderate | High |

Method 1 offers better regiocontrol for bromination but requires synthesizing 3-hydroxynaphthalene derivatives, which are less accessible. Method 2 simplifies etherification but complicates bromination.

Alternative Approaches

Cross-Coupling Strategies

A Suzuki-Miyaura coupling between 1-bromo-3-iodonaphthalene and cyclobutylmethylboronic acid could theoretically yield the target compound. However, the required iodinated precursor is synthetically inaccessible with current methods.

Directed C-H Functionalization

Using a palladium-catalyzed C-H activation at position 1 followed by bromination represents an emerging strategy. Preliminary studies with Pd(OAc)₂ and 2,2’-bipyridine ligands show promise but require optimization.

Characterization and Validation

Critical characterization data for this compound include:

-

¹H NMR (CDCl₃): δ 8.15 (d, J = 8.4 Hz, 1H, H-1), 7.85–7.45 (m, 5H, aromatic), 4.20 (s, 2H, OCH₂), 2.80–1.90 (m, 7H, cyclobutyl).

-

MS (EI) : m/z 316 [M⁺], 318 [M+2⁺].

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(cyclobutylmethoxy)naphthalene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as cyanide, to form nitriles.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or the naphthalene ring.

Coupling Reactions: It can form Grignard reagents or organolithium compounds, which can be further used in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Bromination: Molecular bromine in the presence of a solvent like carbon tetrachloride under photochemical conditions.

Substitution: Cyanide ions in the presence of a suitable solvent and catalyst.

Coupling: Magnesium or lithium reagents in anhydrous conditions.

Major Products:

Nitriles: Formed by substitution of the bromine atom with cyanide.

Coupled Products: Formed by reactions with Grignard or organolithium reagents.

Scientific Research Applications

Mechanism of Action

The mechanism by which 1-Bromo-3-(cyclobutylmethoxy)naphthalene exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile, forming a new bond with the naphthalene ring. In coupling reactions, the formation of Grignard or organolithium reagents involves the insertion of a metal atom into the carbon-bromine bond, facilitating further reactions to form complex molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparison

The table below compares key structural and molecular features of 1-Bromo-3-(cyclobutylmethoxy)naphthalene with analogous compounds:

*Inferred from naphthalene (C₁₀H₈) + substituents (Br: 79.90, cyclobutylmethoxy: C₅H₉O: 85.12).

Physical and Chemical Properties

- Solubility : The cyclobutylmethoxy group likely increases lipophilicity compared to methoxy or methyl substituents, reducing solubility in polar solvents. For instance, 1-Bromo-4-(methoxymethoxy)naphthalene (C₁₂H₁₁BrO₂) shows improved solubility in ethers due to its dual oxygen atoms .

- Thermal Stability : Bulky substituents like cyclobutylmethoxy may lower melting points compared to planar analogs (e.g., 2-(3-Bromophenyl)naphthalene), which exhibit strong π-π interactions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Bromo-3-(cyclobutylmethoxy)naphthalene?

- Methodological Answer : Synthesis typically involves bromination of a naphthol precursor followed by etherification. For example:

- Bromination : Use bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., acetone solvent, potassium carbonate base) to introduce the bromine atom .

- Etherification : React the brominated intermediate with cyclobutylmethyl halide (e.g., bromide or chloride) in the presence of a base (e.g., K₂CO₃) to form the ether linkage. Optimize reaction time and temperature (e.g., 22 hours at room temperature) to maximize yield .

Q. What analytical techniques are critical for confirming the structure of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and cyclobutylmethoxy integration .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., 291.15 g/mol) and isotopic patterns for bromine .

- X-ray Crystallography : For unambiguous structural elucidation, particularly if novel stereochemistry is suspected .

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability testing:

- Conditions : Expose the compound to elevated temperatures (40°C, 60°C), humidity (75% RH), and light (UV/visible).

- Analysis : Monitor degradation via HPLC at intervals (e.g., 0, 1, 3, 6 months). Use NIST thermodynamic data (e.g., phase change temperatures) to predict stability .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reaction yields for this compound?

- Methodological Answer :

- Variable Control : Systematically test catalysts (e.g., Pd vs. Cu), solvents (polar aprotic vs. ethers), and temperatures. For example, palladium catalysts in Suzuki couplings may improve reproducibility .

- Design of Experiments (DOE) : Use factorial designs to identify critical factors (e.g., molar ratios, reaction time) affecting yield .

- Data Validation : Cross-reference with risk of bias criteria (e.g., randomization, blinding) to assess study quality .

Q. What strategies are effective for analyzing toxicological data contradictions in naphthalene derivatives?

- Methodological Answer :

- Risk of Bias Assessment : Apply standardized questionnaires (Table C-6/C-7) to evaluate exposure characterization, outcome completeness, and blinding in animal/human studies .

- Meta-Analysis : Pool data from studies with low bias risk (Tier 1) and adjust for covariates (e.g., dose, exposure route) using regression models .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

- Methodological Answer :

- Systematic Substitution : Synthesize analogs with modified substituents (e.g., halogens, alkyl groups) at the bromine or cyclobutylmethoxy positions .

- Bioactivity Assays : Test derivatives in target-specific assays (e.g., enzyme inhibition, receptor binding). Use coupling reactions (e.g., Suzuki, Heck) to introduce bioactive moieties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.